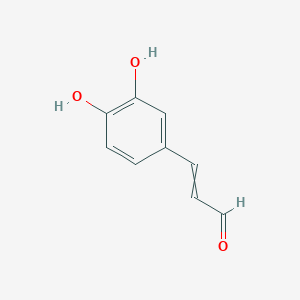

3-(3,4-Dihydroxy-phenyl)-2-propenal

Description

3-(3,4-Dihydroxy-phenyl)-2-propenal is a phenylpropenal derivative characterized by a dihydroxyphenyl group attached to a propenal (α,β-unsaturated aldehyde) backbone. For instance, caffeic acid (3-(3,4-Dihydroxy-phenyl)-2-propenoic acid), a closely related compound with a carboxylic acid group instead of an aldehyde, is extensively studied for its bioactive properties . The aldehyde functional group in this compound may confer distinct reactivity and biological activity compared to its carboxylic acid counterpart.

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)prop-2-enal |

InChI |

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H |

InChI Key |

AXMVYSVVTMKQSL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C=CC=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caffeic Acid (3-(3,4-Dihydroxy-phenyl)-2-propenoic acid)

- Structure : Differs by the presence of a carboxylic acid (-COOH) instead of an aldehyde (-CHO) group.

- Physical Properties : Yellow crystalline solid decomposing at 225°C .

- Bioactivity: Known for antioxidant, anti-inflammatory, and anticancer properties.

3-(3,4-Dimethoxyphenyl)-2-propenal

- Structure : Methoxy (-OCH₃) groups replace hydroxyl (-OH) groups at the 3,4-positions of the phenyl ring.

- Molecular Data : Formula C₁₁H₁₂O₃, molecular weight 192.21 g/mol .

- This substitution is common in drug design to modulate bioavailability.

Amide Derivatives (N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide)

- Structure : Combines dihydroxyphenyl and acrylamide groups. Isolated from Lycium barbarum, these compounds exhibit anti-inflammatory activity .

- Bioactivity : Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) showed significant anti-inflammatory effects (IC₅₀ = 17.00 ± 1.11 μmol/L), outperforming the positive control quercetin (IC₅₀ = 17.21 ± 0.50 μmol/L) .

Thioacrylamide Derivatives (Trans-isomer of 3-(2-Bromo-3,4-dihydroxy-phenyl)-N-(3,4,5-trihydroxy-benzyl)-thioacrylamide)

- Structure: Incorporates bromine and trihydroxybenzyl substituents. Patented by TyrNovo Ltd.

- Functional Impact : The thioamide group and bromine substitution may enhance binding affinity or metabolic stability compared to unmodified propenals.

Flavonols (e.g., Kaempferol Derivatives)

- Structure: Flavonols like kaempferol 3-(2,3-di-E-p-coumaroyl-α-L-rhamnopyranoside) share the dihydroxyphenyl motif but feature a chromone backbone instead of propenal .

- Bioactivity: Flavonols are renowned for antioxidant and enzyme-inhibitory activities, driven by their conjugated π-system and hydroxyl groups.

Comparative Data Table

Key Research Findings

Substituent Effects : Hydroxyl groups enhance polarity and antioxidant capacity, while methoxy groups improve lipophilicity and bioavailability .

Bioactivity : Amide derivatives with dihydroxyphenyl groups (e.g., compound 2) demonstrate potent anti-inflammatory activity, suggesting that this compound’s aldehyde group could be modified to acrylamides for therapeutic applications .

Structural Diversity: Thioacrylamide and flavonol derivatives highlight the versatility of dihydroxyphenyl-based compounds in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.